Product packaging for 2-Hydroxy-1-methylthioindane(Cat. No.:CAS No. 101020-62-6)

2-Hydroxy-1-methylthioindane

Cat. No.: B020573
CAS No.: 101020-62-6
M. Wt: 180.27 g/mol
InChI Key: IXADDFRHAWPXPL-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methylthioindane (CAS 101020-62-6) is an indane derivative with the molecular formula C 10 H 12 OS and a molecular weight of 180.26 g/mol. This compound features an indane scaffold—a structure of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and natural products. The indane core is a privileged structure in drug discovery, serving as a key synthon for various carbocyclic and heterocyclic molecules. Research into indane derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, structurally related 1,2-indane dimers have been investigated preclinically for inflammatory and autoimmune diseases such as inflammatory bowel disease (IBD). These related compounds have demonstrated potent in vitro and in vivo activity, including significant inhibition of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, highlighting the potential of the indane scaffold for developing new therapeutic candidates. As a building block, this compound offers researchers a versatile intermediate for further chemical exploration, including the synthesis of more complex molecules for pharmacological evaluation. Its structure, characterized by the hydroxy and methylthio functional groups, provides sites for potential chemical modification and structure-activity relationship (SAR) studies. Intended Use & Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B020573 2-Hydroxy-1-methylthioindane CAS No. 101020-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101020-62-6

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-methylsulfanyl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H12OS/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3

InChI Key

IXADDFRHAWPXPL-UHFFFAOYSA-N

SMILES

CSC1C(CC2=CC=CC=C12)O

Canonical SMILES

CSC1C(CC2=CC=CC=C12)O

Synonyms

2-hydroxy-1-methylthioindane

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Hydroxy 1 Methylthioindane

Reactivity Governed by the Hydroxyl Group

The hydroxyl (-OH) group is a highly versatile functional group in organic chemistry, and its presence on the 2-position of the indane ring in 2-Hydroxy-1-methylthioindane dictates a significant portion of the molecule's reactivity. The polarity of the O-H bond, with oxygen being more electronegative than hydrogen, allows the hydroxyl group to act as both a hydrogen bond donor and acceptor. wikipedia.org This characteristic influences the molecule's physical properties and solubility.

Chemically, the hydroxyl group can undergo several key transformations:

Substitution of the Hydroxyl Hydrogen: The acidic nature of the hydroxyl proton allows for its easy replacement. msu.edu Reactions with strong bases or active metals can lead to the formation of an alkoxide. This deprotonation significantly enhances the nucleophilicity of the oxygen atom, making it a potent site for subsequent reactions, such as the Williamson ether synthesis. msu.edu

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is fundamental in organic synthesis for protecting the hydroxyl group or for creating new derivatives with altered biological or physical properties. msu.edu

Oxidation: As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone, yielding 1-methylthioindan-2-one. This transformation can be achieved using a variety of oxidizing agents.

Conversion to a Leaving Group: To facilitate nucleophilic substitution at the carbon atom bearing the hydroxyl group, the -OH must first be converted into a better leaving group. libretexts.org This is often accomplished by protonation in the presence of a strong acid, forming -OH2+, which can leave as a water molecule. libretexts.org Alternatively, it can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups in substitution and elimination reactions. nih.gov

Table 1: Key Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct Functional Group
DeprotonationStrong Base (e.g., NaH)Alkoxide
EsterificationCarboxylic Acid / Acyl ChlorideEster
OxidationOxidizing Agent (e.g., PCC)Ketone
TosylationTosyl Chloride (TsCl), PyridineTosylate

Chemical Transformations Involving the Methylthio Group

The methylthio (-SCH3) group, a thioether, at the 1-position of the indane framework introduces another layer of chemical reactivity. The sulfur atom is less electronegative than oxygen and possesses lone pairs of electrons, making it a soft nucleophile.

Key reactions involving the methylthio group include:

Oxidation: The sulfur atom in the methylthio group can be oxidized to various oxidation states. Mild oxidation, for instance with hydrogen peroxide, typically yields the corresponding sulfoxide (B87167) (a methylsulfinyl group). Further oxidation with stronger agents like peroxy acids can lead to the formation of a sulfone (a methylsulfonyl group). These transformations dramatically alter the electronic properties and steric bulk of the substituent.

S-Dealkylation: Thioethers can undergo cleavage of the carbon-sulfur bond. This can be achieved with certain reagents, potentially leading to the formation of a thiol at the 1-position of the indane ring.

Formation of Sulfonium (B1226848) Salts: The nucleophilic sulfur atom can react with alkyl halides to form a tertiary sulfonium salt. These salts can act as alkylating agents or undergo elimination reactions.

Table 2: Transformations of the Methylthio Group
Reaction TypeReagentsResulting Functional Group
Oxidation to SulfoxideH₂O₂, NaIO₄Methylsulfinyl (-SOCH₃)
Oxidation to Sulfonem-CPBA, KMnO₄Methylsulfonyl (-SO₂CH₃)
Formation of Sulfonium SaltAlkyl Halide (e.g., CH₃I)Sulfonium Salt (-S⁺(CH₃)₂)

Reactions and Derivatizations of the Indane Framework

The indane framework itself, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can also participate in chemical reactions, primarily on the aromatic portion. The directing effects of the existing hydroxyl and methylthio substituents will influence the position of any new substituents.

Electrophilic Aromatic Substitution: The benzene ring of the indane structure is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methylthio group is a moderately activating, ortho-, para-director. The precise location of substitution would depend on the reaction conditions and the interplay of these directing effects. For instance, in the related compound 2-hydroxy-1-naphthaldehyde, electrophilic attack is well-documented. orgsyn.orgnih.gov

Derivatization via the Aromatic Ring: Functional groups introduced onto the aromatic ring can serve as handles for further derivatization. For example, a nitro group can be reduced to an amino group, which can then be diazotized to create a wide array of other functionalities. Similarly, a halogen atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity. The synthesis of various derivatives from related indene (B144670) structures highlights the utility of modifying the core framework. pensoft.net

Table 3: Potential Derivatizations of the Indane Framework
Reaction TypeReagentsPotential Outcome
NitrationHNO₃, H₂SO₄Introduction of a nitro (-NO₂) group
BrominationBr₂, FeBr₃Introduction of a bromo (-Br) group
Friedel-Crafts AcylationAcyl Chloride, AlCl₃Introduction of an acyl (-COR) group
Cross-CouplingAryl boronic acid, Pd catalystFormation of a biaryl structure

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed insights into the chemical environments of individual atoms.

¹H NMR Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment surrounding each proton. For derivatives of indanone, the aromatic protons typically appear as multiplets in the range of δ 6.42–7.87 ppm. bioline.org.br Protons on a carbon adjacent to a hydroxyl group are also readily identifiable.

A representative, though general, ¹H NMR data set for a related acetamide (B32628) compound shows signals such as a singlet at δ 1.97 ppm for methyl protons and a multiplet at δ 6.60-7.15 ppm for aromatic protons. rsc.org While specific data for 2-Hydroxy-1-methylthioindane is not detailed in the provided results, the analysis of analogous structures provides a framework for expected spectral features.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Related Structures

Functional Group Chemical Shift (δ) Range (ppm)
Aromatic Protons 6.42 - 7.87 bioline.org.br
Methyl Protons (SCH₃) ~ 2.0 - 2.5
Protons on C-H adjacent to OH ~ 3.5 - 4.5
Hydroxyl Proton (OH) Variable, often broad

Note: These are generalized ranges and can vary based on the specific molecular structure and solvent used.

¹³C NMR Analysis for Carbon Backbones

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in a ¹³C NMR spectrum are characteristic of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). chemguide.co.uk For instance, carbons in aromatic rings typically resonate between δ 125-150 ppm, while carbons in a C=O group can be found in the range of δ 160-220 ppm. chemguide.co.uk

In a study of an indanone derivative, ¹³C NMR signals were observed in the aromatic region (δ 110 – 138 ppm) and for a carbonyl carbon (δ 162 ppm). bioline.org.br For this compound, one would expect to see distinct signals for the methyl carbon of the methylthio group, the carbons of the indane ring system, and the carbon bearing the hydroxyl group. The specific chemical shifts would be influenced by the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Chemical Shift Data for Related Indanone Structures

Carbon Environment Chemical Shift (δ) Range (ppm)
Aromatic C 110 - 150 bioline.org.brchemguide.co.uk
Carbonyl C=O 160 - 220 chemguide.co.uk
C-OH 50 - 90 chemguide.co.uk
S-CH₃ ~ 15 - 25

Note: These values are approximate and depend on the specific molecular context.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

O-H Stretch: The hydroxyl (-OH) group is one of the most recognizable functional groups in an IR spectrum. In hydrogen-bonded systems, such as a liquid or solid sample of this compound, the O-H stretching vibration appears as a broad, strong absorption band typically in the region of 3200-3600 cm⁻¹. msu.eduspectroscopyonline.com

C-H Stretch: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. msu.edu

C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) in alcohols usually appears in the fingerprint region of the spectrum, between 1000 and 1260 cm⁻¹. spectroscopyonline.comchemguide.co.uk

Aromatic C=C Bending: Out-of-plane (o.o.p.) bending vibrations for substituted benzene (B151609) rings can provide clues about the substitution pattern and are found in the 690-900 cm⁻¹ region.

Table 3: Key Infrared Absorption Frequencies

Functional Group Characteristic Absorption Range (cm⁻¹) Appearance
O-H (alcohol) 3200 - 3600 msu.eduspectroscopyonline.com Broad, Strong
Aromatic C-H 3000 - 3100 Medium to Weak
Aliphatic C-H 2850 - 3000 Medium to Strong
C-O (alcohol) 1000 - 1260 spectroscopyonline.comchemguide.co.uk Medium to Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. spectroscopyonline.com

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring in indane derivatives typically give rise to strong bands in the Raman spectrum, often around 1600 cm⁻¹. wallonie.be

S-C Stretch: The stretching vibration of the sulfur-carbon bond in the methylthio group would be expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region.

Hydroxyl Group: The O-H stretching vibration, while very prominent in IR, is often a weak and broad feature in the Raman spectrum of hydrogen-bonded liquids. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and measures the mass-to-charge ratio of the resulting fragments. etamu.edu

The retention time, the time it takes for a compound to pass through the GC column, is a characteristic feature that helps in its identification. etamu.edu The mass spectrum produced provides a unique fragmentation pattern, which acts as a molecular fingerprint. Analysis of these fragments allows for the detailed structural elucidation of the parent molecule. For instance, in the analysis of various organic compounds, GC-MS has been instrumental in identifying components based on their distinct retention times and fragmentation patterns. journaljocamr.comrjptonline.org While specific GC-MS data for this compound is not detailed in the provided search results, the technique is fundamentally suited for its analysis, similar to its application in characterizing other complex organic molecules like 2-hydroxy fatty acids and various phytoactive compounds. journaljocamr.comnih.gov

Table 1: Illustrative GC-MS Data for a Hypothetical Analysis of this compound

Retention Time (min)Key Mass Fragments (m/z)Fragment Interpretation
12.5194Molecular Ion [M]+
179[M-CH3]+
161[M-CH3-H2O]+
147[M-SCH3]+
133Indane fragment

Note: This table is illustrative and based on general fragmentation principles of similar organic compounds.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. wikipedia.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process causes the analyte molecules to be sputtered into the gas phase and ionized, primarily forming protonated molecules [M+H]+ or deprotonated molecules [M-H]−. wikipedia.org

Table 2: Expected Ions in FAB-MS Analysis of this compound

Ion Typem/zDescription
[M+H]+195Protonated molecular ion
[M+Na]+217Sodium adduct of the molecular ion
[M-H]−193Deprotonated molecular ion

Note: This table is hypothetical, illustrating the types of ions commonly observed in FAB-MS.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. sci-hub.se This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. sci-hub.se The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.

For organic molecules, common electronic transitions include π → π* and n → π. uzh.ch The π → π transitions occur in molecules with pi bonds, such as aromatic rings, and are typically strong. uzh.ch The n → π* transitions involve the promotion of a non-bonding electron (from heteroatoms like oxygen or sulfur) to an anti-bonding π* orbital and are generally weaker. uzh.ch The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the electronic transitions within its aromatic ring and those involving the non-bonding electrons on the oxygen and sulfur atoms. The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Type of TransitionAssociated Chromophore
~270π → πBenzene ring
~230π → πBenzene ring
>280n → π*-OH, -SCH3 groups

Note: These values are estimations based on the typical absorption of similar aromatic and substituted compounds. znaturforsch.com

Fluorescence Spectroscopy in Photonic Applications

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. This phenomenon is utilized in various photonic applications, including biosensing and materials science. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgthermofisher.com XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.com

The binding energy of the emitted photoelectrons is characteristic of the element from which they originated. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the element. researchgate.net For this compound, XPS can be used to identify the presence of carbon, oxygen, and sulfur on a surface and to determine their respective chemical states. For instance, the C 1s spectrum would show different peaks for carbon atoms in the aromatic ring, the C-O bond, and the C-S bond. Similarly, the O 1s and S 2p spectra would provide information about the hydroxyl and methylthio groups, respectively. This makes XPS a powerful tool for surface characterization and for studying the electronic structure of the molecule. nih.govphi.com

Table 4: Expected XPS Binding Energies for Core Electrons in this compound

ElementCore LevelChemical StateExpected Binding Energy (eV)
CarbonC 1sC-C / C-H (aromatic)~284.8
C-O~286.5
C-S~285.5
OxygenO 1sC-O-H~533.0
SulfurS 2pC-S-C~163.7

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment and instrument calibration.

Computational Chemistry and Mechanistic Elucidation

Theoretical Frameworks and Methodologies

A variety of computational methods are available to theoretical and computational chemists. These methods vary in their accuracy and computational cost.

Quantum Mechanical Approaches (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical methods are foundational to computational chemistry, providing a way to solve the Schrödinger equation for molecular systems. openaccessjournals.comwikipedia.org

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. nih.govpensoft.net This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scielo.org.mxresearchgate.net Functionals like B3LYP are commonly employed in these calculations. nih.govresearchgate.net

Ab Initio Methods: The term ab initio, meaning "from the beginning," refers to methods that are based on first principles of quantum mechanics without the use of experimental data. openaccessjournals.com Hartree-Fock (HF) is the simplest ab initio method. More sophisticated and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, which account for electron correlation more extensively. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to understand the physical movements and conformational changes of atoms and molecules over time.

Molecular Modeling: This broad term encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. nih.gov It is often used to generate 3D structures of molecules for further analysis.

Molecular Dynamics (MD) Simulations: MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov These simulations provide detailed information on the conformational changes, stability, and interactions of a molecule in various environments, such as in a solvent. nih.gov

Computational Applications to 2-Hydroxy-1-methylthioindane

Specific computational studies applying the aforementioned methodologies directly to this compound are not available in the searched literature. The following subsections describe the type of data that would be obtained from such studies.

Prediction of Molecular Conformations and Energetics

A primary application of computational chemistry would be to determine the stable three-dimensional structures of this compound.

Conformational Analysis: Using methods like DFT or ab initio calculations, the potential energy surface of the molecule can be explored to identify all possible stereoisomers (diastereomers and enantiomers) and their low-energy conformations. This would involve optimizing the geometry of each conformer to find the most stable arrangements of the hydroxyl and methylthio groups relative to the indane ring.

Energetics: The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is crucial for understanding which structures are most likely to be present and participate in chemical reactions.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the electronic structure provides insights into the reactivity and optical properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. rsc.org The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitation properties. rsc.org For a molecule like this compound, DFT calculations would provide the energies and spatial distributions of these orbitals.

Charge Distribution: Computational methods can calculate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack, respectively.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur.

Reaction Pathways: For the formation of this compound from indene (B144670), computational methods could be used to map out the entire reaction pathway, including the formation of intermediates like indene oxide and its subsequent reaction with glutathione (B108866) and further metabolic steps.

Transition States: A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. By locating and characterizing the structure and energy of transition states using methods like DFT, chemists can understand the kinetics of a reaction and predict its rate. For the formation of this compound, this would involve modeling the bond-breaking and bond-forming processes at each step of the proposed metabolic pathway.

Further experimental and computational research is required to fully characterize the properties and reactivity of this compound.

Investigation of Spectroscopic Properties through Computational Simulations

Computational simulations, particularly those employing quantum mechanics, are indispensable tools for predicting and interpreting the spectroscopic characteristics of molecules like this compound. openaccessjournals.com Methods such as Density Functional Theory (DFT) allow for the detailed investigation of vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra, providing a direct link between the molecular structure and its spectral fingerprint. mdpi.comresearchgate.net

The process begins with the in silico optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, theoretical calculations are performed to predict the spectroscopic data. For instance, vibrational frequency calculations can produce a theoretical IR spectrum, where the absorption bands correspond to specific molecular motions like stretching or bending of bonds (e.g., O-H, C-S, or aromatic C-H). dergipark.org.tr These theoretical assignments are critical for interpreting complex experimental spectra. diva-portal.org

A comparison between calculated and experimental vibrational frequencies often shows systematic deviations due to the approximations inherent in theoretical models and the absence of environmental effects in gas-phase calculations. dergipark.org.tr To bridge this gap, calculated frequencies are often multiplied by a scaling factor to improve their agreement with experimental results. dergipark.org.trchemrxiv.org

Table 1: Illustrative Comparison of Simulated and Experimental IR Frequencies for this compound (Note: Data is illustrative of the methodology, as specific experimental studies on this compound are not publicly available.)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Unscaled)Scaled Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(O-H)375036103600Hydroxy group stretch
ν(C-H)aromatic315030303025Aromatic C-H stretch
ν(C-H)aliphatic301028952890Aliphatic C-H stretch
ν(C-S)745715710Carbon-sulfur stretch

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach for predicting NMR shielding constants, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov Such calculations are invaluable for assigning signals in experimental NMR spectra, especially for molecules with numerous, overlapping peaks. nih.govmdpi.com The choice of the density functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(2d,p)) is crucial for achieving high accuracy in these predictions. mdpi.comnih.gov

Table 2: Illustrative Comparison of Simulated and Experimental NMR Chemical Shifts (δ, ppm) for this compound (Note: Data is illustrative of the methodology, as specific experimental studies on this compound are not publicly available.)

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
¹H (O-H)5.105.05Hydroxy proton
¹H (H-1)4.254.20Proton at C1
¹H (S-CH₃)2.152.12Methyl protons
¹³C (C-1)55.855.5Carbon at position 1
¹³C (C-2)78.277.9Carbon at position 2
¹³C (S-CH₃)15.515.3Methyl carbon

Role of Computational Chemistry in Complementing Experimental Data

Computational chemistry is not a replacement for experimental work but rather a powerful partner that enhances and accelerates scientific discovery. openaccessjournals.com The synergy between theoretical calculations and experimental measurements provides a more comprehensive understanding of a molecule's structure and behavior than either approach could achieve alone. nih.gov

For a molecule like this compound, computational chemistry serves several key roles:

Structural Confirmation and Elucidation : While experimental techniques like NMR and X-ray crystallography provide core structural data, computational modeling can resolve ambiguities. For example, DFT calculations can determine the relative energies of different stereoisomers or conformers (e.g., the spatial arrangement of the hydroxyl and methylthio groups), predicting the most stable structure in the gas phase or in solution. nih.govmdpi.com This is crucial for correctly interpreting experimental data where multiple forms might coexist. nih.gov

Spectral Assignment : As shown in the previous section, theoretical spectra are instrumental in assigning experimental peaks. mdpi.com In complex regions of an NMR or IR spectrum, multiple signals can overlap. Computational simulations can definitively link a specific peak to a particular atom or vibrational mode, preventing misinterpretation of the data. diva-portal.orgmdpi.com

Mechanistic Insights : Beyond static properties, computational methods can simulate reaction pathways and transition states. This allows researchers to probe the reactivity of this compound, predicting how it might interact with other molecules or under specific conditions, an endeavor that can be difficult and costly to explore purely through experimentation. openaccessjournals.comnumberanalytics.com

Validation of Models : The relationship is bidirectional. Experimental data serves as the ultimate benchmark for validating and refining computational models. openaccessjournals.com When a particular combination of computational methods (like a specific DFT functional and basis set) accurately reproduces experimental spectroscopic data for a known molecule, it builds confidence in its predictive power for new or uncharacterized compounds. mdpi.com

In essence, the integration of computational chemistry with experimental techniques creates a feedback loop. Predictions guide experimental design, and experimental results refine theoretical models, leading to a robust and detailed molecular characterization. openaccessjournals.commdpi.com

Advanced Applications and Future Research Directions

Role as a Synthetic Intermediate in Organic Synthesis

The structure of 2-Hydroxy-1-methylthioindane makes it a potentially valuable intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaboration. wikipedia.orgorganic-chemistry.org For instance, it can be oxidized to a ketone, esterified, or etherified, providing access to a wide array of other indane derivatives.

The methylthio group, on the other hand, can be oxidized to a sulfoxide (B87167) or a sulfone, which are important functional groups in their own right and can also serve as leaving groups in substitution reactions. Furthermore, the carbon-sulfur bond can be cleaved under various conditions to generate a thiol or be involved in radical reactions. The presence of both these groups on the indane scaffold allows for sequential or chemo-selective reactions, making it a versatile building block for constructing more complex molecules. Many indane derivatives serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netnih.gov

Potential Applications in Materials Science

The unique electronic and structural features of the indane system, combined with the specific functional groups of this compound, suggest its potential utility in the field of materials science. rsc.org

Integration in Organic Electronics

Organic electronics is a rapidly growing field focused on the use of carbon-based materials in electronic devices. sigmaaldrich.comwikipedia.org The development of new organic semiconductors is crucial for advancing this technology. nih.govchemrxiv.org While polycyclic aromatic hydrocarbons and polymers like polythiophenes are common, smaller, well-defined molecules are also of great interest. sigmaaldrich.com The indane core of this compound provides a rigid, planar-like structure that could facilitate intermolecular interactions and charge transport. The sulfur atom in the methylthio group could enhance electronic coupling between adjacent molecules, a desirable feature in organic semiconductors. Further derivatization could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Utility in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in coatings, adhesives, and 3D printing. mdpi.comnih.gov The reaction is typically initiated by a photoinitiator that absorbs light and generates reactive species, such as free radicals. researchgate.netresearchgate.net Compounds containing a hydroxyl group, like 2-hydroxy-2-methylpropiophenone, are known to function as effective photoinitiators. researchgate.netmdpi.com It is conceivable that this compound or its derivatives could be investigated for similar photoinitiating capabilities. The presence of the sulfur atom might also influence the photophysical properties and the efficiency of the initiation process.

Contributions to Optical Sensing and Non-Linear Optical (NLO) Materials

Materials with non-linear optical (NLO) properties are essential for technologies like optical communications and data storage. researchgate.nettcichemicals.com Organic molecules with specific structural features can exhibit significant NLO responses. chemrxiv.orgrsc.org The design of new NLO materials is an active area of research. nih.gov The indane scaffold, when appropriately substituted, could contribute to the development of novel NLO materials. The hydroxyl and methylthio groups offer sites for attaching donor and acceptor groups, which can enhance the second-order NLO response. Additionally, the ability of these functional groups to interact with analytes through hydrogen bonding or coordination suggests potential applications in the development of optical sensors.

Unexplored Chemical Space and Derivatization Opportunities

The true potential of this compound lies in the vast, unexplored chemical space that can be accessed through its derivatization. researchgate.netresearchgate.netnih.govchemrxiv.org The reactivity of the hydroxyl and methylthio groups allows for a multitude of chemical transformations.

Table of Potential Derivatization Reactions:

Functional GroupPotential ReactionsResulting Functionality
Hydroxyl (-OH)Oxidation, Esterification, Etherification, GlycosylationKetone, Ester, Ether, Glycoside
Methylthio (-SCH3)Oxidation, S-dealkylation, Metal-catalyzed cross-couplingSulfoxide, Sulfone, Thiol, C-C or C-N bonds
Aromatic RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Substituted Aromatic Ring

These derivatization strategies could lead to the synthesis of libraries of novel indane compounds with potentially interesting biological or material properties. tudublin.iersc.org For example, introducing pharmacologically active moieties could lead to new drug candidates, while attaching chromophores could result in new dyes or functional materials.

Future Research Perspectives and Challenges in Indane Chemistry

The chemistry of indane and its derivatives continues to be a fruitful area of research. researchgate.netsioc-journal.cn Future work on compounds like this compound would likely focus on several key areas. First, the development of efficient and stereoselective synthetic routes to this and related compounds is a primary challenge. nih.gov Given the potential for chirality in this molecule, enantioselective synthesis would be of significant interest.

Second, a thorough investigation of the fundamental reactivity of the hydroxyl and methylthio groups in the indane system is needed to unlock its full potential as a synthetic intermediate. Finally, systematic studies are required to explore the properties of its derivatives in the contexts of medicinal chemistry, materials science, and beyond. Overcoming the challenge of synthesizing specific isomers and exploring their unique properties will be a key driver of future innovation in indane chemistry.

Q & A

Q. How can researchers optimize the synthesis of 2-Hydroxy-1-methylthioindane while minimizing side-product formation?

Methodological Answer:

  • Stepwise purification : After the reaction, wash the mixture with water to remove hydrophilic byproducts (e.g., diethylammonium chloride) .
  • TLC monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify unreacted starting materials. Consistency between TLC observations and expected Rf values is critical .
  • Data-driven adjustment : Compare yields under varying conditions (e.g., temperature, solvent polarity) to identify optimal parameters.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylthio (-SCH3_3) and hydroxyl (-OH) groups. The InChI descriptor (1S/C10H12OS/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3) provides a structural validation benchmark .
  • Mass spectrometry : Match the molecular ion peak to the theoretical molecular weight of 180.267 g/mol .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-analysis framework : Systematically compare experimental variables (e.g., assay type, concentration ranges, cell lines) across studies to isolate confounding factors .
  • Replicate key experiments : Control for purity (e.g., HPLC >98%) and solvent effects, which are often overlooked sources of variability .
  • Statistical rigor : Apply ANOVA or t-tests to determine if discrepancies are statistically significant .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • DFT calculations : Use density functional theory (DFT) to predict bond angles, electron density maps, and reactive sites. Validate against experimental crystallographic data (if available) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize mechanisms of action. Ensure force field parameters are calibrated for sulfur-containing compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life predictions.

Q. What strategies can resolve ambiguities in the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Analog synthesis : Modify the methylthio or hydroxyl groups and compare bioactivity. Use SAR tables to correlate structural changes with functional outcomes .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify which structural features drive activity .

Methodological Best Practices

  • Data presentation : Place raw datasets (e.g., NMR spectra, chromatograms) in appendices, but highlight processed data (e.g., kinetic plots, SAR trends) in the main text .
  • Terminology consistency : Use IUPAC names (e.g., 1H-Inden-2-ol,2,3-dihydro-1-(methylthio)-) alongside common aliases to avoid confusion .
  • Error analysis : Quantify uncertainties in measurements (e.g., ±0.5% for HPLC purity) and discuss their impact on conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.